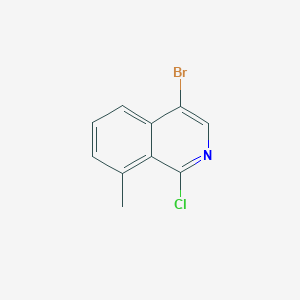
2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid
Vue d'ensemble
Description
2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid is an organic compound with the molecular formula C8H10N2O2 . It has a molecular weight of 166.18 . The compound appears as a solid under normal conditions .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(4-cyclopropylpyrazol-1-yl)acetic acid . The InChI code is 1S/C8H10N2O2/c11-8(12)5-10-4-7(3-9-10)6-1-2-6/h3-4,6H,1-2,5H2,(H,11,12) . The compound’s structure includes a cyclopropyl group attached to a pyrazole ring, which is further connected to an acetic acid moiety .Physical And Chemical Properties Analysis
2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid is a solid at room temperature . It has a molecular weight of 166.18 .Applications De Recherche Scientifique
Medicine: Antileishmanial and Antimalarial Agent
2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid: has shown promise in the medical field due to its potential as an antileishmanial and antimalarial agent. A molecular simulation study highlighted its potent in vitro antipromastigote activity, with a desirable fitting pattern in the LmPTR1 pocket of the target enzyme, characterized by a lower binding free energy . This suggests its potential for further development into therapeutic agents against these diseases.
Agriculture: Herbicidal Properties
In the agricultural sector, compounds with the pyrazole moiety, such as 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid , are being explored for their herbicidal properties . The ability to target specific weeds without affecting crops can lead to more sustainable farming practices and increased crop yields.
Industrial Chemistry: Synthesis of Complex Molecules
This compound serves as a building block in industrial chemistry for the synthesis of more complex molecules. Its reactive sites make it a versatile precursor that can be transformed into various derivatives with desired properties for different industrial applications .
Environmental Science: Pollution Remediation
The reactivity of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid also extends to environmental applications, where it could be used in pollution remediation processes. Its chemical structure allows it to interact with pollutants, potentially leading to their breakdown or transformation into less harmful substances .
Biochemistry: Enzyme Inhibition
In biochemistry, this compound has been identified as a potential enzyme inhibitor. For instance, it could inhibit soluble epoxide hydrolase (sEH), a target for the treatment of inflammation and hypertension, as identified through X-ray crystallographic fragment screening .
Material Science: Advanced Material Synthesis
Lastly, in material science, 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid can contribute to the synthesis of advanced materials. Its molecular structure can be incorporated into polymers or other materials to impart specific characteristics such as increased strength, flexibility, or chemical resistance .
Safety and Hazards
The compound is labeled with the signal word “Warning” according to its Safety Data Sheet . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mécanisme D'action
Target of Action
Pyrazole derivatives have been known to exhibit a wide range of biological activities .
Mode of Action
It’s known that the pyrazole ring is a crucial component in many bioactive compounds, suggesting that it may play a key role in the compound’s interaction with its targets .
Biochemical Pathways
Pyrazole derivatives have been associated with a variety of biological properties, suggesting that they may affect multiple pathways .
Pharmacokinetics
The compound’s molecular weight (16618) and its solid physical form suggest that it may have certain pharmacokinetic properties .
Result of Action
Pyrazole derivatives have been associated with a variety of biological properties, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid. For instance, the compound’s storage temperature (2-8°C in a sealed, dry environment) can affect its stability . Other factors, such as pH and the presence of other substances, may also influence its action and efficacy.
Propriétés
IUPAC Name |
2-(4-cyclopropylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)5-10-4-7(3-9-10)6-1-2-6/h3-4,6H,1-2,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXUQTSIMIWFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




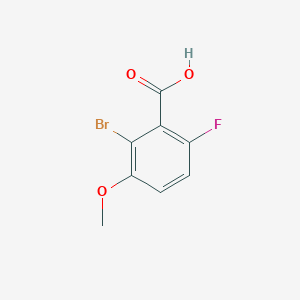
![2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1381963.png)


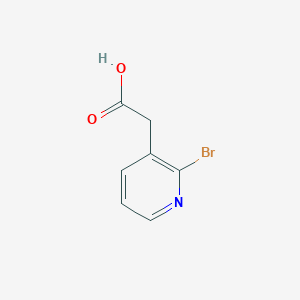

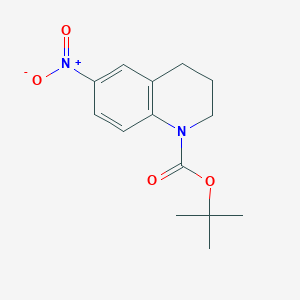
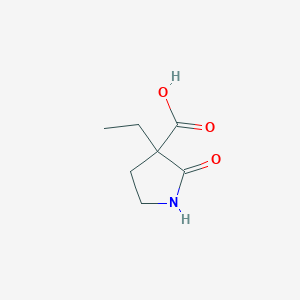
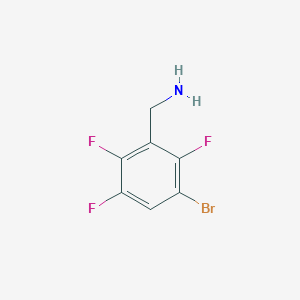
![2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one](/img/structure/B1381976.png)
